9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2549021-52-3
VCID: VC11872590
InChI: InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17)
SMILES: C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS No.: 2549021-52-3

Cat. No.: VC11872590

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione - 2549021-52-3

Specification

CAS No. 2549021-52-3
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name 9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17)
Standard InChI Key DCGZRRANTBUTKS-UHFFFAOYSA-N
SMILES C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3
Canonical SMILES C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a spirocyclic core connecting a 1,3-diazaspiro[4.4]nonane system with a benzyloxy-substituted oxolane ring. Key structural attributes include:

  • Spiro junction: A central carbon atom shared between a six-membered diazadione ring and a five-membered oxolane ring.

  • Functional groups: Two diketone moieties (C=O\text{C=O}) at positions 2 and 4, a benzyloxy group (OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5) at position 9, and an oxygen atom in the oxolane ring.

  • Stereochemistry: The spiro configuration imposes conformational rigidity, potentially enhancing binding specificity in biological systems .

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Molecular FormulaC13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight262.26 g/mol
CAS Registry Number2549021-52-3
SMILESC1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3
InChI KeyDCGZRRANTBUTKS-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions, often leveraging strategies developed for analogous spirohydantoins . Key steps include:

  • Ring-forming reactions: Cyclocondensation of appropriately substituted precursors to establish the spiro framework.

  • Benzyloxy introduction: Etherification via nucleophilic substitution or Mitsunobu reactions to install the benzyloxy group.

  • Protection/deprotection: Use of temporary protecting groups (e.g., benzyl, p-methoxybenzyl) to ensure regioselective functionalization .

A representative pathway involves:

  • Starting with a diketopiperazine derivative.

  • Performing oxidative cyclization to form the spiro core.

  • Introducing the benzyloxy group via alkylation of a hydroxyl intermediate.

Optimization Challenges

  • Steric hindrance: The spiro structure complicates reagent access to reactive sites.

  • Stereochemical control: Ensuring enantiomeric purity requires chiral catalysts or resolution techniques .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its diketone and ether functionalities:

Nucleophilic Attacks

  • Diketone moieties: Susceptible to nucleophilic additions (e.g., Grignard reagents) at the carbonyl carbons, enabling side-chain diversification.

  • Benzyloxy group: Cleavable via hydrogenolysis (H2/Pd-C\text{H}_2/\text{Pd-C}) to yield hydroxyl derivatives, a strategy used in prodrug design .

Cycloadditions and Rearrangements

  • The conjugated system participates in [4+2] Diels-Alder reactions, forming polycyclic adducts with potential bioactivity.

TargetMechanismCitation
Androgen receptorAllosteric modulation
HDACsCompetitive inhibition
Bacterial transpeptidaseCovalent binding

Selective Androgen Receptor Modulation

Patent data reveals that spirohydantoins act as selective androgen receptor modulators (SARMs), offering potential in treating muscle wasting and osteoporosis . The benzyloxy group may enhance blood-brain barrier penetration, though toxicity profiles remain uncharacterized.

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic profiling: Oral bioavailability, metabolic stability, and half-life studies.

  • Toxicology assays: Acute and chronic toxicity evaluations in preclinical models.

  • Structural analogs: Synthesis of deoxy and dideoxy derivatives to assess hydroxy group contributions .

Therapeutic Applications

  • Oncology: As HDAC inhibitors in combination therapies.

  • Anti-infectives: Targeting multidrug-resistant pathogens.

  • Endocrinology: Non-steroidal SARMs for hormone replacement .

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